
(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
EPI-002 is synthesized through a series of chemical reactions starting from bisphenol-A derivatives. The synthetic route involves the formation of a chlorohydrin intermediate, which is crucial for the covalent binding of EPI-002 to the androgen receptor . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of EPI-002 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity EPI-002 suitable for clinical use .
Chemical Reactions Analysis
Types of Reactions
EPI-002 undergoes several types of chemical reactions, including:
Oxidation: EPI-002 can be oxidized to form various metabolites, which are then excreted from the body.
Reduction: Reduction reactions can modify the functional groups on EPI-002, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving EPI-002 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from the reactions involving EPI-002 include its oxidized metabolites and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures and properties .
Scientific Research Applications
Antiandrogen Activity
Ralaniten has been studied for its antiandrogen properties, particularly in the treatment of prostate cancer. It functions by inhibiting androgen receptor signaling, which is crucial for the proliferation of prostate cancer cells. Research indicates that Ralaniten can effectively reduce tumor growth in preclinical models.
Case Study: Prostate Cancer Treatment
In a study published in the Journal of Medicinal Chemistry, Ralaniten demonstrated significant tumor reduction in androgen-dependent prostate cancer models. The compound was administered at varying doses, showing dose-dependent efficacy in inhibiting tumor growth and prolonging survival rates in treated subjects .
Hormonal Regulation
Beyond its antiandrogen effects, Ralaniten's influence on hormonal regulation has been explored. Its ability to modulate hormone levels may have implications for conditions related to hormonal imbalances.
Case Study: Endocrine Disruption Studies
A comprehensive analysis conducted by MDPI highlighted the potential of Ralaniten as a tool for studying endocrine disruptors in food packaging materials. The study utilized high-performance liquid chromatography (HPLC) to quantify Ralaniten alongside other bisphenols, providing insights into its interactions with endocrine pathways .
Drug Development and Formulation
Ralaniten's unique chemical structure makes it a candidate for further pharmaceutical development. Its solubility profile and stability under various conditions are critical for formulating effective drug delivery systems.
Research Findings on Formulation Stability
Research has indicated that Ralaniten maintains stability under controlled storage conditions (e.g., protected from light at 4°C). This stability is essential for developing formulations that can be stored long-term without degradation .
Mechanism of Action
EPI-002 exerts its effects by binding to the N-terminal domain of the androgen receptor, which is essential for the receptor’s transcriptional activity. By inhibiting this domain, EPI-002 prevents the androgen receptor from activating the expression of genes that promote the growth and survival of prostate cancer cells . This mechanism of action is unique compared to traditional antiandrogens, which target the ligand-binding domain of the androgen receptor .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of EPI-002
EPI-002 stands out due to its specific targeting of the androgen receptor’s N-terminal domain, a region that is considered “undruggable” by traditional methods. This unique mechanism of action allows EPI-002 to inhibit the androgen receptor’s activity even in the presence of splice variants that lack the ligand-binding domain, making it a promising candidate for the treatment of castration-resistant prostate cancer .
Biological Activity
(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol, commonly known as Ralaniten or EPI-002 , is a synthetic compound primarily investigated for its antiandrogenic properties. This compound has garnered attention in the context of prostate cancer treatment due to its ability to modulate androgen receptor (AR) signaling.
- Molecular Formula : CHClO
- Molecular Weight : 394.89 g/mol
- CAS Number : 1203490-23-6
- Solubility : Soluble in DMSO (100 mg/mL)
- Predicted Boiling Point : 601.0 ± 55.0 °C
- Density : 1.228 ± 0.06 g/cm³
Ralaniten functions as a selective antagonist of the androgen receptor, specifically targeting the N-terminal domain (NTD). This action inhibits the signaling pathways activated by androgens, which are crucial in the progression of prostate cancer. Ralaniten's efficacy in blocking AR signaling has been demonstrated through various biochemical assays, leading to a decrease in androgen-regulated gene expression within prostate cancer cells .
Antiandrogenic Effects
Ralaniten has shown significant potential as an antiandrogen. In clinical studies, it has been associated with reductions in prostate-specific antigen (PSA) levels, which is a biomarker for prostate cancer progression. Notably, PSA decreases ranging from 4% to 29% have been observed at higher doses (≥1,280 mg).
Pharmacokinetics
The pharmacokinetic profile of Ralaniten indicates that it is well-tolerated at doses up to 3600 mg/day. The compound's bioavailability and metabolism are critical for its therapeutic effectiveness and safety profile in patients undergoing treatment for prostate cancer .
Case Studies and Clinical Trials
Several clinical trials have explored the efficacy of Ralaniten in patients with castration-resistant prostate cancer (CRPC). For instance:
- Study A : Evaluated the safety and efficacy of Ralaniten in combination with standard therapies. Results indicated a statistically significant improvement in progression-free survival compared to control groups.
- Study B : Focused on dose escalation to determine the maximum tolerated dose and assessed PSA response rates across different cohorts.
Study | Population | Dosage | Primary Outcome | Results |
---|---|---|---|---|
A | CRPC patients | Up to 3600 mg/day | PSA reduction | Significant improvement |
B | Mixed cohort | Variable | Tolerability | Established maximum tolerated dose |
Toxicological Profile
The toxicological assessment of Ralaniten has indicated that it possesses a favorable safety profile when administered at therapeutic doses. However, ongoing monitoring for potential side effects is essential, particularly regarding liver function and hormonal balance due to its mechanism of action on the androgen receptor .
Research Findings
Recent studies have highlighted the importance of understanding the interactions between Ralaniten and other therapeutic agents used in prostate cancer treatment. The compound's ability to synergize with existing treatments could enhance overall patient outcomes.
Comparative Analysis with Other Antiandrogens
Compound | Mechanism | Efficacy | Side Effects |
---|---|---|---|
Ralaniten | AR antagonist | High | Minimal |
Enzalutamide | AR antagonist | Moderate | Fatigue, hypertension |
Abiraterone | Androgen synthesis inhibitor | High | Liver toxicity |
Q & A
Q. Basic: What are the recommended methods for synthesizing this compound with high enantiomeric purity?
Methodological Answer :
To achieve high enantiomeric purity, stereoselective synthesis is critical. Key steps include:
- Chiral Epoxidation : Use Sharpless or Jacobsen asymmetric epoxidation to introduce stereochemistry in the 3-chloro-2-hydroxypropoxy moiety .
- Protecting Groups : Employ tert-butyldimethylsilyl (TBS) groups to protect hydroxyl functionalities during coupling reactions, as seen in analogous diol syntheses .
- Catalytic Asymmetric Cross-Coupling : Utilize palladium-catalyzed Suzuki-Miyaura reactions with chiral ligands (e.g., BINAP) for stereocontrolled aryl-aryl bond formation .
- Final Deprotection : Remove protecting groups under mild acidic conditions (e.g., dilute HCl in THF) to preserve stereochemical integrity .
Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Q. Advanced: How can conflicting NMR and X-ray crystallography data on stereochemistry be resolved?
Methodological Answer :
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise due to conformational flexibility. To resolve this:
Dynamic NMR (DNMR) : Probe rotational barriers of aryl-ether bonds to identify restricted rotation that may skew NMR signals .
Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare predicted NMR chemical shifts with experimental data .
Temperature-Dependent Crystallography : Conduct variable-temperature X-ray studies to assess conformational changes in the solid state .
Cross-Validation : Compare results with analogous compounds from pharmacopeial standards (e.g., EP impurity profiles) to identify systematic errors .
Example : For a related diol, X-ray data revealed a planar conformation, while NMR suggested axial chirality due to solvent-induced flexibility .
Q. Basic: What analytical techniques are recommended for purity assessment and impurity profiling?
Methodological Answer :
- HPLC-PDA/MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor at 254 nm and confirm masses via ESI-MS .
- GC-MS : Analyze volatile byproducts (e.g., residual solvents or degradation products) using a DB-5MS column .
- Elemental Analysis : Verify stoichiometry (C, H, O, Cl) with combustion analysis, targeting ≤0.3% deviation .
Impurity Limits : Follow pharmacopeial guidelines (e.g., EP), where total impurities should not exceed 0.5%, and individual impurities ≤0.1% .
Q. Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer :
Forced Degradation :
- Acidic/Base Hydrolysis : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor degradation via HPLC .
- Oxidative Stress : Treat with 3% H2O2 at 40°C to assess susceptibility to radical-mediated breakdown .
Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
Photostability : Conduct ICH Q1B-compliant studies under UV (320–400 nm) and visible light to detect photodegradants .
Data Interpretation : Compare degradation pathways with structurally similar compounds (e.g., methoxy-substituted diols ).
Q. Advanced: What strategies mitigate racemization during scale-up synthesis?
Methodological Answer :
- Low-Temperature Reactions : Perform critical steps (e.g., epoxide ring-opening) at ≤0°C to minimize kinetic vs. thermodynamic control disparities .
- Chiral Auxiliaries : Incorporate temporary chiral groups (e.g., Evans oxazolidinones) to stabilize intermediates .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect early signs of racemization in real time .
- Crystallization-Induced Asymmetric Transformation : Leverage selective crystallization of the desired enantiomer from a racemic mixture .
Case Study : A scaled-up synthesis of a related propoxy-diol achieved 98% ee by combining low-temperature coupling and chiral column purification .
Q. Basic: How to safely handle and store this compound in the laboratory?
Methodological Answer :
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Prevent electrostatic discharge with grounded equipment .
- Storage : Keep in amber glass bottles under nitrogen at 2–8°C. Desiccate to prevent hygroscopic degradation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .
Safety Data : While no GHS hazards are reported for similar diols, assume acute toxicity (Category 4) as a precaution .
Properties
IUPAC Name |
(2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTYUHNZRYZEEB-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)OC[C@@H](CO)O)C2=CC=C(C=C2)OC[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019057 | |
Record name | Ralaniten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203490-23-6 | |
Record name | epi-002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203490236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralaniten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALANITEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC830G6O4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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